molecular formula C20H28N10O14P2 B13864562 [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate

Cat. No.: B13864562
M. Wt: 704.37 g/mol
InChI Key: UQRXDDDXDPEXNS-JFOZWTGQSA-N
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Description

The compound “[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate” is a complex organic molecule It is characterized by the presence of multiple chiral centers and isotopically labeled carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired stereochemistry and isotopic labeling.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification techniques such as chromatography and crystallization are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the specific transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its isotopically labeled carbon atoms make it valuable for studying reaction mechanisms and metabolic pathways.

Biology

In biology, the compound is used as a tracer in metabolic studies. Its labeled carbon atoms allow researchers to track the incorporation and transformation of the compound in biological systems.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects. Its unique structure could interact with specific biological targets, leading to new drug discoveries.

Industry

In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of isotopically labeled carbon atoms allows researchers to study its binding and transformation in detail. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): A similar compound with a purine base and phosphate groups.

    Deoxyribonucleic acid (DNA): Contains similar nucleoside structures.

    Ribonucleic acid (RNA): Similar in structure to DNA but with ribose sugar.

Uniqueness

The uniqueness of this compound lies in its isotopic labeling and specific stereochemistry. These features make it valuable for detailed studies in various scientific fields.

Properties

Molecular Formula

C20H28N10O14P2

Molecular Weight

704.37 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/2C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10/h2*2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t2*4-,6-,7-,10-/m11/s1/i2*1+1,4+1,6+1,7+1,10+1

InChI Key

UQRXDDDXDPEXNS-JFOZWTGQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)OP(=O)(O)O)O)N.C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)OP(=O)(O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O)N

Origin of Product

United States

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